

Application Notes and Protocols: TPPS Self- Assembly into Nanofibers and Nanorods

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Compound of Interest		
Compound Name:	TPPS	
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These application notes provide a comprehensive overview and detailed protocols for the self-assembly of meso-tetra(4-sulfonatophenyl)porphyrin (**TPPS**) into well-defined nanofibers and nanorods. This document outlines the underlying principles of **TPPS** self-assembly, methods for synthesis and characterization, and protocols for its application in drug delivery, photodynamic therapy (PDT), and biosensing.

Introduction to TPPS Self-Assembly

Meso-tetra(4-sulfonatophenyl)porphyrin (**TPPS**) is a water-soluble, anionic porphyrin derivative that exhibits a remarkable ability to self-assemble into various supramolecular structures, including nanofibers and nanorods. This process is primarily driven by non-covalent interactions such as π - π stacking, electrostatic interactions, and van der Waals forces. The morphology of the resulting nanostructures is highly dependent on experimental conditions, including pH, ionic strength, **TPPS** concentration, and temperature.

The self-assembly of **TPPS** typically proceeds through the formation of two main types of aggregates: J-aggregates and H-aggregates.

 J-aggregates: In acidic conditions (typically pH < 4), the protonation of the inner nitrogen atoms of the porphyrin ring leads to a conformational change, promoting a head-to-tail arrangement of the TPPS molecules. This results in the formation of extended, onedimensional structures like nanofibers and nanorods. J-aggregates are characterized by a



sharp, red-shifted absorption band (the "J-band") in the UV-Vis spectrum, typically around 490 nm, and a corresponding decrease in the intensity of the Soret band at ~434 nm.

 H-aggregates: Under neutral to basic conditions or at high concentrations, TPPS molecules tend to stack in a face-to-face manner, forming H-aggregates. These aggregates are characterized by a blue-shifted Soret band.

This document will focus on the controlled formation of J-aggregates to produce nanofibers and nanorods for various biomedical applications.

Experimental Protocols Self-Assembly of TPPS Nanofibers and Nanorods

This protocol describes the preparation of **TPPS** nanofibers and nanorods by adjusting the pH and ionic strength of the solution.

Materials:

- Meso-tetra(4-sulfonatophenyl)porphyrin (TPPS)
- Hydrochloric acid (HCl), 0.1 M
- Sodium chloride (NaCl)
- Deionized (DI) water
- pH meter
- Vortex mixer
- Magnetic stirrer and stir bar

Protocol for **TPPS** Nanofiber Synthesis (pH-driven assembly):

- Prepare a 100 μM stock solution of **TPPS** in DI water.
- In a clean glass vial, take 10 mL of the TPPS stock solution.



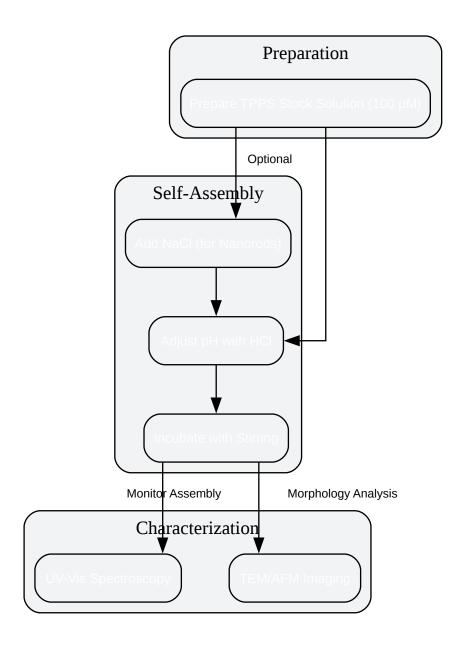
- While stirring gently, slowly add 0.1 M HCl dropwise to adjust the pH of the solution to 3.5 \pm 0.1. Monitor the pH using a calibrated pH meter.
- Continue stirring the solution at room temperature for 2 hours to allow for the self-assembly process to complete.
- The formation of nanofibers can be monitored by observing changes in the UV-Vis spectrum, specifically the appearance of the J-band at ~490 nm.

Protocol for TPPS Nanorod Synthesis (Ionic strength and pH co-driven assembly):

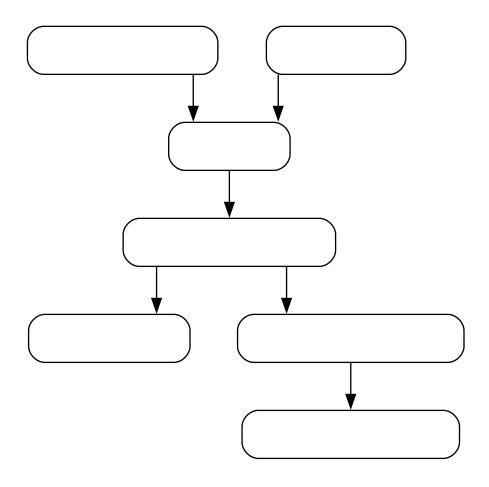
- Prepare a 100 μM stock solution of TPPS in DI water.
- Prepare a 1 M stock solution of NaCl in DI water.
- In a clean glass vial, take 10 mL of the TPPS stock solution.
- Add the required volume of the NaCl stock solution to achieve the desired final ionic strength (e.g., 100 mM). Mix thoroughly by vortexing.
- Slowly add 0.1 M HCl dropwise to adjust the pH to 4.0 ± 0.1 while stirring.
- Allow the solution to stir at room temperature for 4-6 hours. The increased ionic strength
 helps to screen the electrostatic repulsions between the negatively charged sulfonate
 groups, promoting the formation of more ordered and rod-like structures.

Workflow for **TPPS** Nanostructure Self-Assembly









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